
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl groups are often used in organic synthesis due to their unique properties. They are highly electronegative, which can significantly alter the chemical behavior of the molecules they are attached to . In the context of pharmaceuticals, trifluoromethyl groups can improve metabolic stability and increase lipophilicity, which can enhance the bioavailability of a drug .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This process involves the removal of a boron group from an organic compound, which can be used to introduce other functional groups. This could potentially be a method used in the synthesis of compounds like “(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride”, although specific synthesis routes would depend on the exact structure of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . For example, fluorine (19F) NMR requires fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups can be quite diverse. For instance, trifluoromethyl groups can participate in various types of reactions including Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of trifluoromethyl groups. For example, trifluoromethyl groups can increase the lipophilicity of a compound, which can affect its solubility and stability .Applications De Recherche Scientifique
Structure-Activity Relationships
Research on the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, including compounds related to "(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride," has shown that modifications to the halogen substituents can significantly impact their pharmacological properties. Such studies contribute to the understanding of how changes in chemical structure affect the interaction with biological targets, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles (Engelhardt, 1984).
Neuropharmacology and Imaging
Investigations into new GABAB agonists, including fluoropyridyl ether analogues of baclofen, have synthesized compounds with high inhibition binding affinity and agonist responses. Such compounds, when radiolabeled, can be used as PET radiotracers for studying GABAB receptors in the brain, offering valuable tools for neuropharmacological research and the development of novel neurological therapeutics (Naik et al., 2018).
Pharmacological Effects on Respiratory System
Research on beta2 agonists related to "(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride" has explored their pharmacological effects on respiratory tissues. Such studies provide insights into the potential therapeutic applications of these compounds in treating respiratory conditions by examining their effects on airway smooth muscle relaxation and bronchodilation (Pan Li, 2003).
Immunomodulatory Properties
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols have revealed immunosuppressive activities, indicating potential applications in managing immune-related disorders and organ transplantation. These compounds exhibit lymphocyte-decreasing effects, offering a foundation for the development of new immunosuppressive drugs (Kiuchi et al., 2000).
Metabolic Studies
Metabolite identification studies of novel compounds, such as nitric oxide donors, provide critical information on their biotransformation in vivo. Understanding the metabolic pathways of these compounds aids in predicting their pharmacokinetics, pharmacodynamics, and potential toxicity, which is essential for drug development (Li et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRYVAWNUBDCU-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride | |
CAS RN |
332061-79-7 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

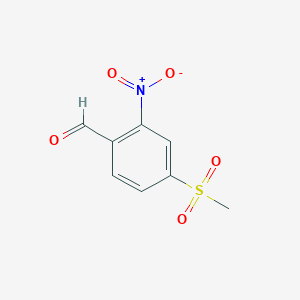
![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)
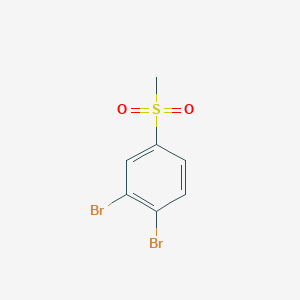

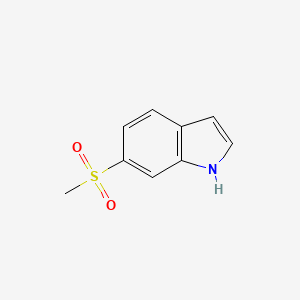
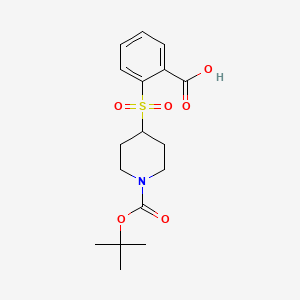
![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)
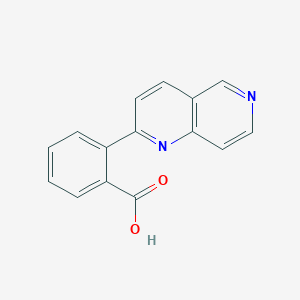
![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)
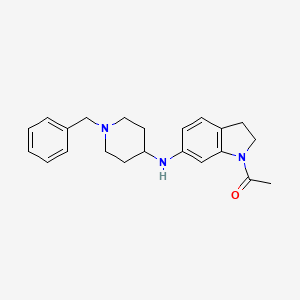
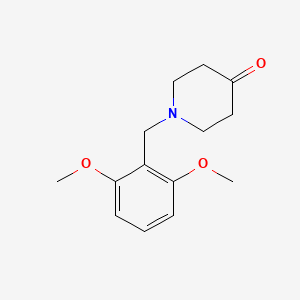
![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)